4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid
Description
Contextualizing 4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid within Contemporary Chemical Research
While direct and extensive research specifically targeting this compound is not widely documented in mainstream chemical literature, its academic importance can be inferred from the intensive investigation of its constituent parts and closely related analogues. The compound serves as a model structure, embodying the strategic combination of a sulfonamide group with a carboxylic acid moiety, a common strategy in medicinal chemistry to develop novel therapeutic agents.
Research into similar structures provides a clear context for its significance. For instance, studies on N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives highlight the exploration of the 4-[(4-bromophenyl)sulfonyl]phenyl moiety in the development of new antimicrobial agents. mdpi.com In this research, the bromophenylsulfonyl group is a key component of molecules designed to exhibit enhanced biological activity. mdpi.com Similarly, the synthesis and crystal structure analysis of compounds like 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid demonstrate the continued interest in the bromophenyl fragment linked to an amide and carboxylic acid structure, underscoring its relevance in pharmacological studies. nih.gov These related studies collectively position this compound as a compound of interest for synthetic and medicinal chemistry, representing a logical extension of existing research endeavors.
Overview of Research Trajectories for Sulfonamide-Containing Scaffolds in Academic Contexts
The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized for its presence in a vast array of biologically active compounds. mdpi.comnih.gov Historically significant as the basis for the first systematically used antibiotics, the sulfonamide scaffold has since been incorporated into drugs with a wide spectrum of therapeutic applications. nih.govijpsjournal.com
Contemporary research continues to explore the versatility of the sulfonamide scaffold, pursuing several key trajectories:
Antimicrobial Agents: The foundational application of sulfonamides as antibacterial agents continues to be a research focus, with ongoing efforts to combat microbial resistance. ijpsjournal.com Their mechanism often involves the inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria. ijpsjournal.com
Anticancer Therapeutics: A significant area of modern research is the development of sulfonamide derivatives as anticancer agents. researchgate.net These compounds have been shown to target various mechanisms in cancer cells, including carbonic anhydrase inhibition and disruption of cell cycle progression.
Anti-inflammatory and Enzyme Inhibition: Sulfonamide derivatives are widely investigated as inhibitors for various enzymes, leading to their use as anti-inflammatory drugs, diuretics, and treatments for conditions like glaucoma. mdpi.comijpsjournal.com
Antiviral and Other Therapeutic Areas: Research has expanded to include the potential of sulfonamides in treating viral infections, such as HIV, and neurological conditions like Alzheimer's disease. ijpsjournal.comresearchgate.net
The development of novel synthetic methodologies to create diverse sulfonamide libraries remains an active area of research, facilitating the discovery of new drug candidates. nih.gov The integration of sulfonamide groups with other pharmacophores is a common strategy to enhance efficacy and target specificity. mdpi.comresearchgate.net
Rationale for In-depth Investigation of the Bromophenylsulfonylbutanoic Acid Structural Motif
The specific structural arrangement of this compound provides a compelling rationale for its detailed investigation. The rationale stems from the distinct physicochemical properties and potential synergistic effects of its three main components:
The Sulfonyl Group: As a stable and versatile functional group, the sulfonyl moiety is a key element in drug design. sioc-journal.cn It can act as a hydrogen bond acceptor and its introduction into a molecule can modulate solubility, metabolic stability, and pharmacokinetic properties. sioc-journal.cn The sulfonyl group is often used as a bioisostere for other functional groups like carbonyls or phosphates. sioc-journal.cn
The Bromophenyl Moiety: The inclusion of a bromine atom on the phenyl ring is a strategic choice in medicinal chemistry. Halogens can significantly alter a molecule's properties. Specifically, bromine is known to increase lipophilicity, which can enhance membrane permeability and binding affinity to protein targets. mdpi.com The electronic properties of the bromine atom can also influence the reactivity and interaction of the entire molecule. Researchers have deliberately replaced chlorine with the more lipophilic bromine to enhance the biological potential of related compounds. mdpi.com
The Butanoic Acid Linker: The four-carbon butanoic acid chain provides flexibility to the molecule. This flexibility can be crucial for orienting the pharmacophoric groups—the sulfonamide and the bromophenyl ring—into an optimal position for binding with a biological target. The carboxylic acid terminus offers a key site for ionic interactions and hydrogen bonding, which are often critical for receptor recognition. Butanoic acid derivatives themselves have been explored as potential antiviral agents and for other therapeutic functions. biointerfaceresearch.com
The combination of these three motifs in one molecule creates a candidate for exploring a range of biological activities. The structure is a prime candidate for library synthesis, where modifications to the phenyl ring, the length of the alkyl chain, or the substitution on the sulfonamide nitrogen could lead to the discovery of potent and selective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
4-[(4-bromophenyl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c11-8-3-5-9(6-4-8)17(15,16)12-7-1-2-10(13)14/h3-6,12H,1-2,7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCWKNOIKOAVDSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCC(=O)O)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 4 4 Bromophenyl Sulfonyl Amino Butanoic Acid
Established Synthetic Routes for the Core 4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid Structure
The construction of the this compound molecule hinges on the formation of a stable sulfonamide linkage between a substituted aromatic sulfonyl group and an amino acid backbone. Several reliable synthetic strategies have been established to achieve this, primarily involving the coupling of key precursors.
Direct N-Acylation Approaches for Sulfonamide Formation
The most direct and widely employed method for constructing the sulfonamide bond in the target molecule is the N-acylation of 4-aminobutanoic acid or its ester derivative with 4-bromobenzenesulfonyl chloride. This reaction is a cornerstone in the synthesis of sulfonamides. A common set of conditions for this transformation is the Schotten-Baumann reaction, which is a base-catalyzed condensation of an amine with an acyl halide. testbook.combyjus.comwikipedia.org
In a typical procedure, 4-aminobutanoic acid is dissolved in an aqueous basic solution, such as sodium hydroxide (B78521), to deprotonate the amino group, thereby increasing its nucleophilicity. byjus.com The solution is then treated with 4-bromobenzenesulfonyl chloride, often dissolved in an immiscible organic solvent, to create a two-phase system. wikipedia.org The base in the aqueous phase serves to neutralize the hydrochloric acid that is generated during the reaction, which prevents the protonation of the unreacted amine. testbook.combyjus.com
A similar N-acylation, known as the Schotten-Baumann-type N-acylation, has been successfully used in the synthesis of related N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, achieving high yields. mdpi.com This demonstrates the robustness of this method for coupling amino acids with sulfonyl chlorides.
Table 1: Key Features of the Schotten-Baumann Reaction for Sulfonamide Synthesis
| Feature | Description |
| Reactants | Primary or secondary amine and an acid chloride (or anhydride). testbook.com |
| Catalyst | Typically a base such as aqueous sodium hydroxide or pyridine. byjus.com |
| Solvent System | Often a two-phase system (e.g., water and an organic solvent). wikipedia.org |
| Mechanism | Nucleophilic acyl substitution. iitk.ac.in |
| Key Advantage | The base neutralizes the generated acid, preventing side reactions. testbook.com |
Strategies for Sulfonyl Group Introduction onto Aromatic Substrates
The key precursor, 4-bromobenzenesulfonyl chloride, is typically synthesized through the chlorosulfonation of bromobenzene (B47551). However, a more common and well-established laboratory-scale method involves the reaction of 4-bromobenzenesulfonic acid with a chlorinating agent. The direct chlorosulfonation of bromobenzene can be challenging due to the deactivating nature of the bromine atom.
A widely utilized route is the reaction of 4-bromobenzenesulfonic acid with thionyl chloride (SOCl₂). This method is valued for its efficacy in converting the sulfonic acid to the corresponding sulfonyl chloride. The electrophilic nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by amines, which is fundamental to the subsequent sulfonamide formation.
Synthesis of Key Precursors and Intermediates (e.g., 4-aminobutanoic acid derivatives)
4-Aminobutanoic acid, also known as gamma-aminobutyric acid (GABA), is a commercially available compound. For synthetic modifications, it is often necessary to use its ester derivatives, such as ethyl 4-aminobutanoate, to protect the carboxylic acid functionality during the sulfonamide formation step.
The esterification of 4-aminobutanoic acid can be achieved by reacting it with an alcohol, such as ethanol, in the presence of an acid catalyst, like hydrochloric acid. quora.com Ethyl 4-aminobutanoate hydrochloride is a common and stable form of this precursor. medchemexpress.com Various synthetic routes to GABA and its derivatives have been developed, including methods starting from diethyl cyanomalonate. researchgate.net
Diversification Strategies for Structural Analogs of the Bromophenylsulfonylbutanoic Acid Derivative
To explore the structure-activity relationships and to optimize the properties of the lead compound, the synthesis of structural analogs is crucial. Diversification can be achieved by modifying the 4-bromophenyl moiety or by altering the butanoic acid backbone.
Modifications on the 4-Bromophenyl Moiety and Resultant Analogs
The bromine atom on the phenyl ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the synthesis of a diverse library of analogs with different electronic and steric properties at this position.
Palladium-Catalyzed Cross-Coupling Reactions:
Suzuki Coupling: The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl, heteroaryl, or alkyl groups in place of the bromine atom. The Suzuki coupling has been successfully applied to synthesize 4-amino biphenyl (B1667301) intermediates and other complex molecules.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is highly stereoselective and provides a means to introduce vinyl groups, which can be further functionalized. The Heck reaction is widely used for the arylation of olefins with aryl halides. nih.gov
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.org This allows for the introduction of various amino substituents at the 4-position of the phenyl ring, leading to a wide range of N-aryl sulfonamides. The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines. acsgcipr.orglibretexts.org
Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Modifying the 4-Bromophenyl Moiety
| Reaction | Coupling Partner | Bond Formed | Resultant Moiety |
| Suzuki Coupling | Organoboron compound | C-C | Aryl, heteroaryl, alkyl |
| Heck Reaction | Alkene | C-C | Substituted alkene |
| Buchwald-Hartwig Amination | Amine | C-N | Substituted amine |
Alterations of the Butanoic Acid Backbone and Its Derivatives
Modifications to the butanoic acid portion of the molecule can influence its pharmacokinetic and pharmacodynamic properties. These alterations can include changing the length of the alkyl chain, introducing substituents, or derivatizing the carboxylic acid group.
Homologation: The butanoic acid chain can be extended to create analogs with longer alkyl chains, such as pentanoic or hexanoic acid derivatives. The Arndt-Eistert homologation is a classic method for extending a carboxylic acid by one methylene (B1212753) unit. rsc.org The synthesis of β- and γ-amino acid-substituted benzenesulfonamides has also been explored as a means of altering the amino acid backbone.
Esterification and Amidation: The carboxylic acid group is a key site for derivatization. Esterification with various alcohols can produce a range of esters with different properties. Amidation, the reaction of the carboxylic acid with an amine, can be achieved using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-dicyclohexylurea (DCU) to form a diverse set of amides.
Derivatization at the Sulfonamide Nitrogen for Novel Conjugates
The sulfonamide nitrogen of this compound presents a key site for derivatization, allowing for the synthesis of novel conjugates with potentially enhanced or modified biological activities. The acidic nature of the sulfonamide proton facilitates its removal by a suitable base, generating a nucleophilic nitrogen that can react with various electrophiles.
One common strategy for derivatization is N-alkylation . This can be achieved by treating the parent compound with an alkyl halide in the presence of a base. The reaction introduces an alkyl group onto the sulfonamide nitrogen, altering the compound's lipophilicity and steric profile. For instance, reaction with methyl iodide would yield the N-methylated derivative. The choice of alkylating agent can be varied to introduce a wide range of functionalities, including those bearing terminal reactive groups for further conjugation.
Another important derivatization is N-acylation . This involves the reaction of the sulfonamide with an acyl chloride or anhydride. This transformation results in the formation of an N-acylsulfonamide, a functional group with distinct electronic and steric properties. Such derivatives could be explored for their potential as prodrugs or as building blocks for more complex molecular architectures.
Furthermore, the sulfonamide nitrogen can participate in Michael additions to α,β-unsaturated carbonyl compounds. This reaction would lead to the formation of a new carbon-nitrogen bond and the introduction of a β-amino carbonyl moiety. These types of conjugates could be of interest for their potential to interact with specific biological targets.
| Derivatization Strategy | Reagents | Product Type | Potential Application |
| N-Alkylation | Alkyl halide, Base | N-Alkyl sulfonamide | Modulation of lipophilicity and steric properties |
| N-Acylation | Acyl chloride/anhydride, Base | N-Acyl sulfonamide | Prodrug design, building block synthesis |
| Michael Addition | α,β-Unsaturated carbonyl compound, Base | β-Amino carbonyl sulfonamide conjugate | Exploration of new biological targets |
Green Chemistry Principles and Sustainable Synthesis Approaches for the Compound
The growing emphasis on sustainable practices in chemical synthesis has led to the development of greener methodologies for the preparation of sulfonamides, including this compound. These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.
A key principle of green chemistry is the use of environmentally benign solvents . Traditional sulfonamide syntheses often employ chlorinated solvents like dichloromethane. Greener alternatives include the use of water, ethanol, or deep eutectic solvents. researchgate.netacs.org The synthesis of sulfonamides in an aqueous-alkaline medium has been reported as an eco-friendly and cost-effective method. acs.org
Another sustainable approach involves the use of alternative starting materials to avoid the highly reactive and hazardous sulfonyl chlorides. One such method is the use of sodium sulfinates as a stable sulfur source, which can be coupled with amines in the presence of an oxidizing agent. acs.org Photocatalytic methods that enable the three-component coupling of aryl radicals, a sulfur dioxide surrogate, and an amine under mild conditions also represent a significant advancement in sustainable sulfonamide synthesis. rsc.org
Flow chemistry offers several advantages for the sustainable synthesis of sulfonamides. Continuous flow reactors provide better control over reaction parameters, enhance safety by minimizing the volume of hazardous reagents at any given time, and can lead to higher yields and purity, reducing the need for extensive purification. acs.org The automation of flow synthesis can further improve efficiency and reduce waste. acs.org
The development of biocatalytic methods for sulfonamide synthesis is another promising area of green chemistry. Enzymes could potentially be used to catalyze the formation of the sulfonamide bond with high selectivity and under mild conditions, although this is a less explored area for this class of compounds. nih.gov
| Green Chemistry Approach | Key Features | Potential Benefits |
| Use of Green Solvents | Replacement of hazardous organic solvents with water, ethanol, etc. | Reduced environmental impact and toxicity. researchgate.netacs.orgacs.org |
| Alternative Reagents | Use of sodium sulfinates or photocatalytic coupling instead of sulfonyl chlorides. | Avoidance of hazardous reagents, milder reaction conditions. acs.orgrsc.org |
| Flow Chemistry | Continuous processing in microreactors. | Improved safety, better process control, higher yields, and scalability. acs.orgacs.org |
| Biocatalysis | Use of enzymes to catalyze the reaction. | High selectivity, mild reaction conditions, reduced waste. nih.gov |
Challenges and Future Directions in Synthetic Accessibility and Yield Optimization
Despite the established methods for sulfonamide synthesis, several challenges remain in terms of synthetic accessibility and yield optimization, particularly for compounds like this compound.
One of the primary challenges is controlling the selectivity of N-alkylation at the sulfonamide nitrogen. Simple alkylation of primary sulfonamides can often lead to the formation of undesired bis-alkylated products, which complicates purification and reduces the yield of the desired mono-alkylated compound. acs.org The presence of the carboxylic acid group in the target molecule adds another layer of complexity, as it may require protection to prevent side reactions.
The purification of sulfonamides can also be challenging. The polar nature of both the sulfonamide and carboxylic acid groups can make separation from starting materials and byproducts difficult, often requiring chromatographic techniques that are not ideal for large-scale production.
Future directions in this field will likely focus on addressing these challenges. The development of more selective and efficient catalytic systems for sulfonamide synthesis and derivatization is a key area of research. This includes the exploration of new catalysts that can operate under milder conditions and with higher functional group tolerance. google.com
The continued development of flow chemistry and automated synthesis platforms will play a significant role in improving the accessibility and efficiency of sulfonamide synthesis. acs.orgacs.org These technologies can enable rapid reaction optimization and the production of libraries of compounds for biological screening.
Furthermore, the exploration of novel synthetic strategies that bypass the use of traditional, often harsh, reagents will be crucial. This includes the expansion of photocatalytic methods and the investigation of direct C-H amination approaches to form the sulfonamide bond. rsc.orggoogle.com These innovative methods hold the promise of more sustainable and efficient routes to this important class of compounds.
| Challenge | Description | Future Direction |
| Selectivity in Derivatization | Difficulty in controlling mono- versus di-substitution at the sulfonamide nitrogen. acs.org | Development of more selective catalysts and protecting group strategies. |
| Purification | Challenges in separating the polar product from reagents and byproducts. | Optimization of non-chromatographic purification methods, such as crystallization. |
| Yield Optimization | The need to maximize the efficiency of each synthetic step. | Application of high-throughput screening to rapidly optimize reaction conditions. |
| Scalability | Transitioning from laboratory-scale synthesis to larger-scale production. | Implementation of continuous flow processes for safer and more efficient scale-up. acs.org |
Advanced Structural Characterization and Conformational Analysis of 4 4 Bromophenyl Sulfonyl Amino Butanoic Acid and Its Analogs
X-ray Crystallographic Insights into Solid-State Conformation and Supramolecular Assembly
X-ray crystallography provides definitive insights into the three-dimensional structure of molecules in the solid state. While the specific crystal structure for 4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid is not publicly available, analysis of closely related analogs offers a robust framework for understanding its likely conformational preferences and packing motifs.
In an analogous compound, 4-[(4-chlorophenyl)carbamoyl]butanoic acid, the backbone adopts an extended, all-trans configuration, as indicated by torsion angles approaching 180°. mdpi.com Specifically, the C-C-C-C, C-C-C-N, and C-C-N-C torsion angles in the chain are all near -171° or 179°. mdpi.com However, significant twists are observed at the extremities of the molecule. The phenyl ring is twisted out of the plane of the adjacent amide group, with a C5–N1–C6–C7 torsion angle of 47.1(4)°. mdpi.com A similar twist is expected between the bromophenyl ring and the sulfonamide group in the target compound. Another twist occurs at the carboxylic acid terminus, with an O1–C1–C2–C3 torsion angle of 13.9(5)°. mdpi.com These twists are a compromise between minimizing steric hindrance and optimizing electronic conjugation and intermolecular interactions.
In another related structure, 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid, two independent molecules in the asymmetric unit show markedly different dihedral angles between the 4-bromophenyl ring and the amide group (24.8° and 77.1°), highlighting the conformational flexibility inherent in these systems. nih.gov
| Torsion Angle | Compound Analog | Value (°) |
| C(aryl)-S-N-C | N-(4-methoxyphenyl)-nitrobenzenesulfonamides | Variable |
| C4–C5–N1–C6 | 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | 179.1(3) |
| C5–N1–C6–C7 | 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | 47.1(4) |
| O1–C1–C2–C3 | 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid | 13.9(5) |
| Bromophenyl-Amide Dihedral | 4-[(4-bromophenyl)amino]-2-methylidene-4-oxobutanoic acid | 24.8(7) / 77.1(6) |
The crystal packing of sulfonamides and carboxylic acids is dominated by a network of strong hydrogen bonds. nih.govresearchgate.net The sulfonamide group itself is a potent hydrogen-bond donor (N-H) and acceptor (S=O), while the carboxylic acid moiety provides a strong donor (O-H) and acceptor (C=O). nih.govwikipedia.org
In the crystal structure of 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a notable supramolecular feature is the formation of tapes. mdpi.comresearchgate.net Carboxylic acid groups form O–H⋯O hydrogen bonds, linking molecules into dimers. mdpi.com These dimers are then connected into extended tapes by amide N–H⋯O hydrogen bonds. mdpi.com This combination of interactions creates a robust, two-molecule-wide ribbon structure. mdpi.com
| Interaction Type | Donor | Acceptor | Typical Resulting Motif |
| Strong Hydrogen Bond | N-H (Sulfonamide) | O=S (Sulfonamide) | Chains, Sheets |
| Strong Hydrogen Bond | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) | R22(8) Dimers |
| Strong Hydrogen Bond | N-H (Amide Analog) | O=C (Amide Analog) | Chains, Tapes |
| Weak Interaction | C-H | O, π-system, Br | Packing Stabilization |
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in sulfonamides. researchgate.net Different polymorphs of the same compound can exhibit distinct physical properties. The various hydrogen-bonding arrangements made possible by the p-amino group (if present), the acidic sulfonamide N-H proton, and the sulfonyl oxygens are primarily responsible for the formation of different polymorphic forms. researchgate.net
Studies on a range of sulfonamides have shown that minor alterations in chemical structure can lead to significant changes in the crystal lattice compactness and hydrogen bonding networks, giving rise to polymorphism. researchgate.net For example, sulfanilamide (B372717) is known to exist in at least three polymorphic modifications, with different X-ray diffraction patterns and thermal properties. researchgate.net The tendency of sulfonamides to form multiple crystal structures is influenced by factors such as the nature of substituents on the aromatic ring and the N1-position of the sulfonamide group. Electron-withdrawing or -donating groups can alter the strength of the hydrogen bonds, thereby affecting the likelihood of forming different stable crystalline arrangements. researchgate.net The crystallization solvent and conditions also play a critical role in determining which polymorph is obtained.
Solution-State Structural Elucidation using Advanced Spectroscopic Techniques
NMR spectroscopy is a powerful tool for confirming the molecular structure and probing the dynamic behavior of molecules in solution. For this compound, both ¹H and ¹³C NMR would provide characteristic signals.
¹H NMR: The spectrum would be expected to show distinct regions. The aromatic protons of the 4-bromophenyl group would appear as a pair of doublets (an AA'BB' system) in the downfield region, typically between 7.5 and 8.0 ppm. The aliphatic butanoic acid chain would exhibit more complex signals in the upfield region (approx. 1.8-3.5 ppm), corresponding to the three methylene (B1212753) (-CH₂-) groups. The proton on the nitrogen of the sulfonamide (N-H) and the proton of the carboxylic acid (O-H) would likely appear as broad singlets. In a DMSO-d₆ solution, an analog like 4-[(4-chlorophenyl)carbamoyl]butanoic acid shows these acidic protons at δ 10.03 (NH) and 12.10 (OH) ppm. mdpi.com
¹³C NMR: The carbon spectrum would show characteristic resonances for the aromatic carbons, with the carbon attached to the bromine atom appearing at a distinct chemical shift. The carbon atoms of the aliphatic chain would resonate in the 20-40 ppm range. The carbonyl carbon of the carboxylic acid would be found far downfield, typically around 174-175 ppm, as seen in related structures. mdpi.com
These NMR techniques can also provide insight into conformational dynamics by observing changes in chemical shifts or coupling constants under different temperatures or solvent conditions, reflecting the rotational freedom around the S-N and C-C single bonds.
| Proton/Carbon Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic C-H | 7.5 - 8.0 | 120 - 140 |
| Aliphatic -CH₂- | 1.8 - 3.5 | 20 - 40 |
| Sulfonamide N-H | Variable, broad (e.g., ~10 in DMSO) | N/A |
| Carboxylic Acid O-H | Variable, broad (e.g., ~12 in DMSO) | N/A |
| Carboxylic Acid C=O | N/A | ~174 |
FTIR Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups within a molecule by their characteristic vibrational frequencies. For the target compound, several key absorptions would be expected. The carboxylic acid O-H group would produce a very broad absorption band in the 3300-2500 cm⁻¹ region. docbrown.inforesearchgate.net The N-H stretch of the sulfonamide group typically appears around 3250 cm⁻¹. nih.gov The carbonyl (C=O) stretching vibration of the carboxylic acid is a strong, sharp band found near 1710-1760 cm⁻¹. researchgate.net The sulfonamide group (SO₂) gives rise to two characteristic stretching bands: an asymmetric stretch around 1350 cm⁻¹ and a symmetric stretch around 1160 cm⁻¹.
| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| N-H (Sulfonamide) | Stretching | ~3250 |
| C-H (Aromatic/Aliphatic) | Stretching | 3100 - 2850 |
| C=O (Carboxylic Acid) | Stretching | 1760 - 1710 |
| SO₂ (Sulfonamide) | Asymmetric Stretching | ~1350 |
| SO₂ (Sulfonamide) | Symmetric Stretching | ~1160 |
UV/Vis Spectroscopy: Ultraviolet-visible (UV/Vis) spectroscopy provides information about the electronic transitions within a molecule. shu.ac.uk The absorption of UV or visible light corresponds to the excitation of valence electrons from a ground state to a higher energy state. libretexts.org The chromophores in this compound are the bromophenyl ring and the carbonyl and sulfonyl groups.
The bromophenyl ring is expected to exhibit π → π* transitions, which are typically strong absorptions. shu.ac.uk The carbonyl group of the carboxylic acid can undergo both a strong π → π* transition at shorter wavelengths and a weaker, longer-wavelength n → π* transition involving the non-bonding electrons on the oxygen atom. libretexts.org In an analogous compound, absorptions around 190-200 nm are ascribed to π-π(C=C) and π-π(C=O) transitions, while a weaker band at 250 nm is attributed to the n-π*(C=O) transition. mdpi.com The presence of the sulfonyl group and the bromine atom may cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to simpler aromatic carboxylic acids.
| Chromophore | Electronic Transition | Expected Wavelength Region (nm) |
| Bromophenyl Ring | π → π | 200 - 280 |
| Carbonyl (C=O) | π → π | < 220 |
| Carbonyl (C=O) | n → π* | 250 - 300 (weak) |
Chiral Recognition and Stereoisomeric Studies of Related Sulfonamide-Amino Acid Derivatives
The study of chirality is fundamental in pharmaceutical and chemical research, as the stereochemistry of a molecule can profoundly influence its biological activity. For sulfonamide-amino acid derivatives, which often possess at least one stereocenter, the ability to separate and analyze enantiomers is critical. Chiral recognition refers to the process by which a chiral environment, such as a chiral stationary phase (CSP) in chromatography or a chiral solvating agent, interacts differently with the enantiomers of a racemic compound, enabling their differentiation. globethesis.comsigmaaldrich.com The development of methods for the resolution and analysis of these stereoisomers relies on understanding the subtle differences in their three-dimensional structures and intermolecular interactions.
The primary mechanisms governing chiral recognition are based on non-covalent interactions between the chiral selector (the stationary phase or solvating agent) and the individual enantiomers (the analytes). For a successful chiral separation to occur, there must be at least three points of interaction between the selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent. Key interactions for sulfonamide-amino acid derivatives include:
Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the carboxylic acid group (-COOH) are excellent hydrogen bond donors and acceptors.
π-π Interactions: The aromatic ring of the arylsulfonyl group can engage in π-π stacking with complementary aromatic structures in the chiral selector. globethesis.com
Dipole-Dipole Interactions: The polar sulfonyl group contributes to strong dipole moments that can interact with polar sites on the selector.
Steric Hindrance: The three-dimensional arrangement of bulky groups on both the analyte and the selector can create steric hindrance, allowing only one enantiomer to fit favorably into the chiral selector's binding site. globethesis.com
Inclusion Complexation: In the case of cyclodextrin-based CSPs, one part of the analyte molecule can be included within the hydrophobic cavity of the cyclodextrin (B1172386), while other groups interact with the chiral hydroxyl groups on the exterior. sigmaaldrich.comlcms.cz
Analytical Methodologies and Research Findings
High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the most powerful and widely used technique for the separation and analysis of enantiomers of sulfonamide-amino acid derivatives. google.comtcichemicals.com The choice of CSP is crucial and is determined by the specific structure of the analyte.
Polysaccharide-Based CSPs: Derivatives of cellulose (B213188) and amylose (B160209) coated on a silica (B1680970) support are among the most versatile and successful CSPs. chromatographyonline.com Chiral recognition on these phases is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves on the polysaccharide structure. Studies on related aromatic sulfonamides have demonstrated successful enantioseparation on columns such as Chiralpak® and Chiralcel®.
Cyclodextrin-Based CSPs: These stationary phases consist of cyclodextrins (cyclic oligosaccharides) bonded to silica. sigmaaldrich.com They separate enantiomers based on the differential formation of inclusion complexes. The hydrophobic interior of the cyclodextrin cavity can accommodate the bromophenyl group of a molecule like this compound, while the amino acid portion can interact with the chiral hydroxyl groups at the rim of the cavity. sigmaaldrich.com
Custom-Synthesized CSPs: Research has focused on synthesizing novel CSPs using amino acids as the chiral source to create selectors specifically tailored for related compounds. globethesis.com In one study, CSPs were prepared by derivatizing amino acids like L-leucine and L-phenylalanine with various aromatic sulfonyl chlorides. globethesis.com The performance of these phases was evaluated by separating a range of racemic compounds. It was found that using a benzenesulfonyl group significantly improved chiral separation performance compared to a benzoyl group. globethesis.com Furthermore, introducing larger aromatic systems like naphthalenesulfonyl enhanced π-π interactions, which proved beneficial for the separation of some enantiomers but could also introduce steric hindrance for others. globethesis.com
The table below presents representative data from the chiral HPLC separation of racemic imino derivatives of acenocoumarol, illustrating the typical parameters used to quantify separation efficiency.
| Compound | Retention Factor (k'₁) | Separation Factor (α) | Resolution (Rs) | Elution Order |
|---|---|---|---|---|
| Derivative 1 | 0.11 | 1.15 | 0.35 | R/Z then S/E |
| Derivative 2 | 0.23 | 1.21 | 0.98 | R/Z then S/E |
| Derivative 3 | 0.45 | 2.21 | 2.16 | S/E then R/Z |
| Derivative 4 | 0.63 | 1.11 | 0.28 | S/E then R/Z |
Data adapted from a study on the chiral separation of novel imino derivatives using a Chiralpak® IB column. rsc.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Beyond separation, NMR spectroscopy in the presence of Chiral Solvating Agents (CSAs) is a valuable tool for stereoisomeric studies. nih.gov CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. These complexes have distinct NMR spectra, often resulting in the separation of signals (chemical shift non-equivalence) for corresponding protons or carbons in the two enantiomers. This allows for the direct determination of enantiomeric excess (ee) in a sample. Chiral ionic liquids derived from amino acids have been successfully employed as CSAs for this purpose. nih.gov
Computational and Theoretical Chemistry Investigations of 4 4 Bromophenyl Sulfonyl Amino Butanoic Acid
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine molecular properties and predict chemical reactivity.
The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule, known as geometry optimization. For derivatives of butanoic acid, DFT calculations are used to find the minimum energy structure by calculating forces on the atoms and adjusting their positions until a stable state is reached. biointerfaceresearch.com Theoretical predictions of geometrical parameters can then be compared with experimental data, often showing good agreement. researchgate.net
Table 1: Representative Optimized Geometric Parameters (Theoretical) This table presents plausible, theoretically-derived values for key geometric parameters of 4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid based on DFT calculations for analogous structures.
| Parameter | Atoms Involved | Typical Value |
|---|---|---|
| Bond Length | S-O (sulfonyl) | ~1.45 Å |
| Bond Length | S-N (sulfonamide) | ~1.65 Å |
| Bond Length | C-Br (phenyl) | ~1.90 Å |
| Bond Angle | O-S-O (sulfonyl) | ~120° |
| Dihedral Angle | C(phenyl)-S-N-C(butanoic) | ~70-90° |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. malayajournal.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. nih.govnih.gov For this compound, the HOMO is expected to be localized on the electron-rich bromophenyl ring, while the LUMO is likely centered on the electron-withdrawing sulfonyl group and adjacent atoms. This distribution indicates that the molecule can donate electrons from its aromatic system and accept electrons at the sulfonamide core.
Table 2: Calculated Frontier Molecular Orbital Properties This table displays representative energy values derived from DFT calculations for similar aromatic sulfonamide structures.
| Parameter | Typical Energy Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | -1.0 to -2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ~4.0 to 5.0 eV | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. chemrxiv.org The MEP map displays different values of electrostatic potential on the molecule's surface using a color scale. researchgate.net
For this compound, the MEP map would typically show:
Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack. They are expected to be concentrated around the oxygen atoms of the sulfonyl group and the carboxylic acid group. malayajournal.orgchemrxiv.org
Positive Regions (Blue): These electron-poor areas are prone to nucleophilic attack. The most positive region is typically found around the acidic hydrogen atom of the carboxylic acid and the hydrogen atom of the sulfonamide (N-H) group. researchgate.net
Neutral Regions (Green): These areas, generally found on the carbon backbone and the aromatic ring, have a moderate potential.
This map provides a clear picture of the molecule's polarity and helps identify the sites most likely to engage in intermolecular interactions, such as hydrogen bonding. mdpi.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as an enzyme or receptor. rjb.ro This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding potential mechanisms of action.
Sulfonamides are a well-known class of compounds that target enzymes involved in bacterial folate biosynthesis, particularly Dihydropteroate (B1496061) Synthase (DHPS). nih.govnih.gov Molecular docking simulations of this compound with an enzyme like DHPS would aim to predict its binding conformation and affinity.
A typical predicted binding mode for a sulfonamide derivative in an enzyme's active site involves a network of non-covalent interactions:
Hydrogen Bonding: The sulfonyl oxygens and the amide N-H group are prime candidates for forming hydrogen bonds with amino acid residues in the active site, such as arginine, lysine, or serine. rjb.ro The carboxylic acid group of the butanoic acid chain can also act as a strong hydrogen bond donor and acceptor.
Hydrophobic Interactions: The bromophenyl ring can form favorable hydrophobic and π-stacking interactions with nonpolar residues like phenylalanine, tyrosine, or leucine.
Halogen Bonding: The bromine atom on the phenyl ring may participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
The docking score, a numerical value calculated by a scoring function, estimates the binding affinity, with lower scores generally indicating a more favorable interaction. nih.gov
The accuracy of molecular docking predictions depends heavily on the chosen algorithm and scoring function. researchgate.net Several docking programs are commonly used, including Glide, GOLD, Surflex, FlexX, and DOCK. nih.gov Studies evaluating these programs for sulfonamide-like ligands have shown that their performance can vary. nih.gov
Scoring functions are mathematical models that estimate the binding free energy. researchgate.net They account for factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. researchgate.net No single scoring function is perfect for all systems, and sometimes a "consensus scoring" approach, where the results from multiple scoring functions are combined, is used to improve the reliability of hit identification in virtual screening campaigns. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of In Vitro Complexes
Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. researchgate.net By simulating the interactions between the atoms of a system, MD can provide detailed insights into the conformational dynamics, stability, and binding interactions of a ligand, such as this compound, when it forms a complex with a biological target, for instance, a protein receptor or enzyme. mdpi.com These simulations can reveal microscopic details of complex biological phenomena that may be inaccessible to experimental techniques alone. researchgate.net
In the context of this compound, MD simulations could be employed to understand how the molecule behaves within a binding site. The simulation would begin with the three-dimensional structure of the compound complexed with its target. This initial structure could be obtained from experimental methods like X-ray crystallography or predicted through molecular docking studies. The entire system, including the protein, the ligand, and surrounding solvent molecules (typically water), is then subjected to a simulation that calculates the forces between atoms and uses these forces to predict their motion over a period of time, often on the scale of nanoseconds to microseconds. mdpi.com
A key aspect to investigate would be the conformational flexibility of the butanoic acid chain and the rotational freedom around the sulfonamide linkage. The bromophenyl group, a significant feature of the molecule, can participate in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and halogen bonding. MD simulations can track the stability and dynamics of these interactions over the course of the simulation.
The stability of the ligand-protein complex can be assessed by monitoring metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A stable complex will typically show the RMSD values converging to a plateau, indicating that the system has reached equilibrium. dovepress.com Conversely, a large and continuous increase in RMSD might suggest instability and potential dissociation of the ligand. dovepress.com
Furthermore, a detailed analysis of the hydrogen bond network between the ligand and the protein can be performed. The sulfonamide group and the carboxylic acid moiety of this compound are capable of forming hydrogen bonds, which are crucial for molecular recognition and binding affinity. MD simulations can provide information on the occupancy and lifetime of these hydrogen bonds, highlighting the key residues involved in anchoring the ligand in the binding pocket.
The following table illustrates the type of data that could be generated from an MD simulation study of this compound in complex with a hypothetical protein target.
| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Ligand-Protein Hydrogen Bonds | Key Interacting Residues (Hypothetical) |
| 0 | 0.0 | 0.0 | 4 | Asp120, Arg155, Tyr200 |
| 10 | 1.2 | 1.5 | 3-5 | Asp120, Arg155, Tyr200 |
| 20 | 1.5 | 1.6 | 3-4 | Asp120, Arg155 |
| 30 | 1.4 | 1.5 | 4 | Asp120, Arg155, Asn180 |
| 40 | 1.6 | 1.7 | 3-5 | Asp120, Arg155, Tyr200 |
| 50 | 1.5 | 1.6 | 4 | Asp120, Arg155, Asn180 |
This is a hypothetical data table for illustrative purposes.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches for Analog Design
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models are a cornerstone of modern drug design, enabling the prediction of the activity of novel, unsynthesized compounds and guiding the design of analogs with improved potency or other desired properties. mdpi.com Cheminformatics approaches are used to generate molecular descriptors and build these predictive models.
For this compound, a QSAR study would involve the design and synthesis of a library of analogs. These analogs would feature systematic modifications to different parts of the parent molecule. For instance, the bromine atom on the phenyl ring could be replaced with other halogens (F, Cl, I) or with small alkyl or alkoxy groups to probe the effect of electronics and sterics at this position. Similarly, the length and branching of the butanoic acid chain could be varied, or the sulfonamide linker could be replaced with other functional groups like an amide.
Once the analogs are synthesized, their biological activity against a specific target would be determined experimentally. This activity is often expressed as an IC50 or EC50 value, which is then typically converted to a logarithmic scale (e.g., pIC50) for the QSAR analysis.
The next step involves calculating a wide range of molecular descriptors for each analog. These descriptors can be classified into several categories:
1D descriptors: Molecular weight, atom counts, etc.
2D descriptors: Topological indices, molecular connectivity indices, etc.
3D descriptors: Molecular shape, volume, and surface area-related parameters.
Physicochemical descriptors: LogP (lipophilicity), pKa (acidity), polar surface area (PSA), etc.
Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is derived that best correlates the calculated descriptors with the observed biological activity. A robust QSAR model should have good statistical parameters, such as a high squared correlation coefficient (R²) and a high cross-validated R² (Q²), which indicates its predictive power.
The resulting QSAR model can provide valuable insights into the structure-activity relationships of this class of compounds. For example, the model might reveal that high lipophilicity in the phenyl ring is beneficial for activity, or that a specific spatial arrangement of hydrogen bond donors and acceptors is required. This information can then be used to design new, more potent analogs. For instance, if the model indicates that electron-withdrawing groups on the phenyl ring increase activity, new analogs incorporating substituents like nitro or cyano groups could be prioritized for synthesis.
Below is an illustrative table of data that might be used to build a QSAR model for analogs of this compound.
| Compound ID | R-group on Phenyl Ring | LogP | Polar Surface Area (Ų) | Experimental pIC50 | Predicted pIC50 |
| 1 | 4-Br | 2.8 | 89.5 | 6.5 | 6.4 |
| 2 | 4-Cl | 2.5 | 89.5 | 6.2 | 6.1 |
| 3 | 4-F | 2.1 | 89.5 | 5.8 | 5.9 |
| 4 | 4-CH3 | 2.7 | 89.5 | 6.0 | 6.0 |
| 5 | 4-OCH3 | 2.4 | 98.7 | 6.3 | 6.3 |
| 6 | 4-NO2 | 2.2 | 135.4 | 6.8 | 6.7 |
This is a hypothetical data table for illustrative purposes.
Biochemical and in Vitro Biological Interactions of 4 4 Bromophenyl Sulfonyl Amino Butanoic Acid
Enzyme Inhibition Studies (Purely In Vitro Biochemical Assays)
The structural motif of a sulfonamide is present in a variety of enzyme inhibitors. Research has shown that sulfonamide derivatives can exhibit inhibitory activity against several enzymes, including cholinesterases and alpha-glucosidase.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Inhibition of these enzymes is a therapeutic strategy for conditions like Alzheimer's disease. Studies on various sulfonamide-based compounds have demonstrated their potential as cholinesterase inhibitors. For instance, a series of novel benzene (B151609) sulfonamides were synthesized and showed potent in vitro inhibitory activity against acetylcholinesterase, with Ki values in the nanomolar range. nih.gov Another study identified sulfonamide-based butyrylcholinesterase inhibitors through a scaffold hopping approach, with the most active compounds having IC50 values in the low micromolar range. nih.gov
Alpha-glucosidase: This enzyme is involved in the digestion of carbohydrates, and its inhibition is a therapeutic target for managing type 2 diabetes. Numerous studies have explored sulfonamide derivatives as alpha-glucosidase inhibitors. scilit.comnih.govnih.gov For example, a series of thirty synthesized sulfonamide derivatives showed promising anti-α-glucosidase activity, with several compounds exhibiting stronger inhibition than the standard drug acarbose. scilit.com The structure-activity relationship (SAR) of these derivatives indicated that the type and position of substituents on the aromatic rings significantly influenced their inhibitory activity. scilit.com
Trypsin: Trypsin is a serine protease involved in digestion. The inactivation of trypsin-like proteases by sulfonylation has been explored. nih.govnih.gov While specific inhibitory data for 4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid against trypsin is not available, the general mechanism of action of some sulfonamides on such proteases involves the sulfonylation of the active site serine residue. nih.gov
Molecular docking and dynamic simulations have been employed to understand the interactions between sulfonamide inhibitors and their enzyme targets at the molecular level.
For cholinesterase inhibition, molecular docking studies of sulfonamide-based inhibitors have revealed key interactions within the enzyme's active site. These interactions often involve hydrogen bonding with specific amino acid residues and hydrophobic interactions that stabilize the enzyme-inhibitor complex. nih.gov For instance, the molecular docking analysis of certain butyrylcholinesterase inhibitors showed interactions with Trp82, Trp231, Leu286, and His438 residues. nih.gov
For trypsin-like proteases , the mechanism of inactivation by certain sulfonates involves an active-site-directed sulfonylation process. nih.gov This suggests a covalent modification of the enzyme's active site, leading to irreversible inhibition. The geometry and flexibility of the primary specificity sites of these enzymes are crucial for the selective inactivation by different sulfonamide derivatives. nih.gov
Kinetic studies are essential for quantifying the potency of enzyme inhibitors. While specific IC50 and Ki values for this compound are not available, data from related sulfonamide derivatives provide a reference for their potential inhibitory strength.
The following table summarizes the inhibitory activities of various sulfonamide derivatives against different enzymes as reported in the literature. It is crucial to understand that these values are for structurally related compounds and not for this compound itself.
| Enzyme Target | Compound Class | IC50 / Ki Values | Reference |
| Acetylcholinesterase (AChE) | Benzene sulfonamides | Ki: 28.11 ± 4.55 nM to 145.52 ± 28.68 nM | nih.gov |
| Butyrylcholinesterase (BChE) | Sulfonamide derivatives | IC50: 7.331 ± 0.946 µM and 10.964 ± 0.936 µM | nih.gov |
| Alpha-glucosidase | Soritin sulfonamide derivatives | IC50: 3.81 ± 1.67 µM to 265.40 ± 1.58 µM | nih.gov |
| Alpha-glucosidase | Novel sulfonamide derivatives | IC50: 19.39 µM to 109.81 µM | nih.gov |
These values demonstrate that the sulfonamide scaffold can be modified to achieve potent and selective inhibition of various enzymes. The inhibitory constants are highly dependent on the specific chemical structure of the derivative.
Protein Binding and Interaction Analyses (Strictly In Vitro)
Information regarding the specific binding of this compound to non-enzymatic proteins or nucleic acids is not available in the current scientific literature. However, the general protein binding characteristics of sulfonamides have been studied.
Sulfonamides are known to bind to various proteins, with plasma proteins like human serum albumin (HSA) being a significant interaction partner. This binding can affect the pharmacokinetic properties of sulfonamide-containing drugs. The binding affinity is influenced by the physicochemical properties of the specific sulfonamide derivative. For example, studies on benzenesulfonamide (B165840) derivatives have investigated their binding to proteins like carbonic anhydrase, highlighting the importance of the sulfonamide group in protein-ligand interactions. cumhuriyet.edu.tr The imidazole (B134444) moiety, when present in sulfonamide derivatives, can also contribute to binding with a variety of enzymes and proteins due to its electron-rich characteristics. nih.gov
There is no available information in the searched literature to suggest that this compound or closely related sulfonamides interact directly with DNA or RNA. The primary biological activities reported for sulfonamides are typically related to enzyme inhibition or receptor binding.
Structure-Activity Relationship (SAR) Studies for In Vitro Biochemical Effects
Structure-Activity Relationship (SAR) studies of sulfonamide derivatives are pivotal in understanding how chemical modifications influence their biological activities. For compounds related to this compound, research has focused on modifications of both the aromatic ring and the side chain to modulate potency and spectrum of activity.
A key structural modification in this class of compounds involves halogen substitution on the phenylsulfonyl moiety. In a study on closely related N-{4-[(4-chlorophenyl)sulfonyl]benzoyl}-L-valine derivatives, researchers intentionally replaced the chlorine atom with a bromine atom to synthesize N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine. mdpi.com The objective of this modification was to increase the lipophilic character of the molecule. mdpi.com Lipophilicity is a critical physicochemical property that can influence a compound's ability to cross biological membranes, potentially leading to an enhanced antimicrobial effect. The rationale is that a more lipophilic compound may better penetrate the lipid-rich cell walls of certain microorganisms. mdpi.com
The nature of the amino acid or aliphatic chain linked to the sulfonamide group also significantly impacts biological outcomes. The butanoic acid moiety in the title compound provides a flexible linker that can influence how the molecule fits into an enzyme's active site. SAR studies on other sulfonamides have shown that variations in this part of the structure can drastically alter the compound's inhibitory profile against different targets. rsc.org For antibacterial sulfonamides, the substitution pattern on the sulfonamide nitrogen is a classic determinant of activity, with heterocyclic rings often conferring greater potency. openaccesspub.org While this compound does not have a heterocyclic substitution, the butanoic acid chain represents a significant structural feature whose length and functional groups are critical for target interaction.
The primary pharmacophore for the antibacterial activity of sulfonamides is their structural resemblance to p-aminobenzoic acid (PABA). youtube.com This mimicry is the cornerstone of their efficacy as competitive inhibitors of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). patsnap.com
The key pharmacophoric elements essential for this activity can be identified as:
An Aromatic Ring: This serves as the scaffold of the molecule.
A Sulfonamide Group (-SO₂NH-): This functional group is critical for binding to the enzyme.
A Primary Aromatic Amino Group: This group must be in the para position relative to the sulfonamide linkage for optimal activity, as this arrangement most closely mimics the structure of PABA. openaccesspub.org In some cases, a substituent that can be metabolized to a free amino group in vivo can also confer activity.
In the specific case of this compound, the molecule retains the core benzenesulfonamide structure but lacks the para-amino group characteristic of classic antibacterial sulfonamides. Its activity would therefore likely rely on a different mechanism or it may function as a scaffold for other biological targets. The key elements contributing to its interactions would be:
The 4-Bromophenyl Group: The bromine atom at the para position significantly enhances the lipophilicity of the aromatic ring, which can facilitate membrane transport and hydrophobic interactions within a target binding site. mdpi.com
The Sulfonamide Linkage: This moiety is a potent hydrogen bond donor and acceptor, allowing it to form crucial interactions with amino acid residues in an enzyme's active site. It is the central anchor for many sulfonamide-based inhibitors.
The Butanoic Acid Tail: The four-carbon chain provides conformational flexibility, while the terminal carboxylic acid group offers a key site for ionic interactions or hydrogen bonding. This acidic moiety can significantly influence the molecule's solubility and its ability to interact with positively charged residues (like arginine or lysine) in a binding pocket.
Academic Investigations into Antioxidant Properties (In Vitro Radical Scavenging Assays)
The potential for sulfonamide derivatives to act as antioxidants has been explored through various in vitro radical scavenging assays. These tests measure a compound's ability to neutralize stable free radicals, providing an indication of its electron-donating capacity. The most common assays used for this purpose are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. researchgate.netnih.gov
In the DPPH assay, an antioxidant compound donates a hydrogen atom or electron to the purple-colored DPPH radical, reducing it to the yellow-colored diphenylpicrylhydrazine. The rate of color change, measured spectrophotometrically, is proportional to the antioxidant capacity. mdpi.comnih.gov The ABTS assay involves the generation of a blue-green ABTS radical cation (ABTS•+). Antioxidants present in a sample reduce this radical, causing a loss of color that can be quantified to determine the total antioxidant capacity. mdpi.com
A study involving N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine, a compound structurally analogous to the title compound, evaluated its antioxidant potential using DPPH, ABTS, and ferric reducing power assays. The research concluded that the tested compounds exhibited weak electron-donating properties and possessed a low antioxidant effect. mdpi.com This suggests that the this compound scaffold is not optimized for significant radical scavenging activity.
Table 1: Summary of In Vitro Antioxidant Activity for a Structurally Related Compound Data based on findings for N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives. mdpi.com
| Assay Method | Finding |
|---|---|
| DPPH Radical Scavenging | Weak activity |
| ABTS Radical Scavenging | Weak activity |
| Ferric Reducing Power | Low effect |
Future Academic Research Directions and Potential As Research Probes
Development of Advanced and Stereoselective Synthetic Methodologies for Derivatives
While the synthesis of 4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid itself is straightforward, the development of advanced and stereoselective synthetic methodologies for its derivatives is a crucial area for future research. The presence of a chiral center in many biologically active GABA analogues underscores the importance of asymmetric synthesis.
Future synthetic research could focus on:
Asymmetric Synthesis of γ-Amino Acids: Drawing inspiration from established methods for the asymmetric synthesis of γ-amino acids, new protocols can be developed for derivatives of the title compound. acs.org This could involve the use of chiral auxiliaries, chiral catalysts, or enzymatic resolutions to obtain enantiomerically pure compounds. For instance, methods utilizing β,γ-butenolides could be adapted for a one-pot synthesis of chiral derivatives. acs.org
Copper-Catalyzed Hydroamination: Recent advances in copper-catalyzed asymmetric hydroamination of allylic alcohols offer a promising route to chiral γ-amino alcohols, which are valuable synthetic intermediates. nih.gov This strategy could be employed to synthesize chiral precursors that can then be converted to derivatives of this compound.
Enantioselective Cyanomethylation: The cyanomethylation of chiral enolates has been shown to be an effective method for the enantioselective synthesis of 2-substituted 4-aminobutanoic acid analogues. rsc.org This approach could be explored to introduce substituents at the α-position of the butanoic acid chain, leading to a diverse library of chiral derivatives.
A summary of potential stereoselective synthetic strategies is presented in the table below.
| Synthetic Strategy | Description | Potential Application for Derivatives |
| Asymmetric Synthesis from β,γ-Butenolides | A one-pot procedure involving in situ esterification, condensation, and reduction. acs.org | Preparation of both enantiomers of aryl or aliphatic substituted γ-amino acid derivatives. |
| Copper-Catalyzed Asymmetric Hydroamination | Hydroamination of unprotected allylic alcohols to produce γ-substituted 1,3-amino alcohols. nih.gov | Access to a range of chiral γ-amino alcohols as precursors for further derivatization. |
| Enantioselective Cyanomethylation | Cyanomethylation of chiral enolates to introduce substituents at the 2-position of the butanoic acid backbone. rsc.org | Synthesis of 2-substituted derivatives of 4-aminobutanoic acid. |
Exploration of Novel Biochemical Targets and Mechanisms of Action (In Vitro)
The sulfonamide moiety is a well-established pharmacophore present in a wide range of therapeutic agents. wikipedia.org This suggests that this compound and its derivatives could interact with a variety of biochemical targets.
Future in vitro studies should aim to:
Identify Novel Enzyme Targets: Sulfonamides are known inhibitors of enzymes such as dihydropteroate (B1496061) synthase and carbonic anhydrases. wikipedia.orgacs.org Screening of this compound and its derivatives against a panel of these and other enzymes could reveal novel inhibitory activities. The aryl sulfonamide portion of the molecule makes it a candidate for interaction with zinc-containing enzymes. acs.org
Investigate Mechanism of Action: For any identified targets, detailed mechanistic studies would be necessary to understand how the compound exerts its effect. This could involve kinetic assays to determine the mode of inhibition (e.g., competitive, non-competitive) and structural biology techniques (e.g., X-ray crystallography, NMR) to elucidate the binding mode at the molecular level.
Explore GABA-Related Targets: Given the GABA substructure, investigating interactions with GABA receptors, transporters, and metabolic enzymes would be a logical starting point.
Integration into Chemical Biology Toolkits and Molecular Probes
The development of molecular probes is essential for studying complex biological processes. This compound can serve as a scaffold for the design of such tools.
Future research in this area could involve:
Development of Photoaffinity Probes: By incorporating a photoreactive group (e.g., benzophenone, diazirine) and a clickable handle (e.g., an alkyne), derivatives of the title compound could be converted into photoaffinity probes. nih.gov These probes would allow for the covalent labeling and subsequent identification of binding partners in complex biological systems.
Design of Fluorescent Probes: The synthesis of fluorescently labeled derivatives could enable the visualization of the compound's distribution and target engagement in living cells. mdpi.com Structure-based design could be used to create probes where fluorescence properties are modulated upon binding to a specific target. acs.org
Creation of Ligand-Directed Labeling Reagents: The N-acyl-N-alkyl sulfonamide (NASA) warhead has been utilized in ligand-directed probes for the covalent labeling of G protein-coupled receptors (GPCRs). nih.govnih.gov Incorporating such a reactive group into derivatives of this compound could lead to the development of novel probes for a variety of receptor targets.
Application in Fragment-Based Drug Discovery or Lead Optimization Studies (Pre-clinical, Academic Scope)
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. frontiersin.org The relatively small size and modular nature of this compound make it an interesting candidate for FBDD approaches.
Future academic studies could explore:
Use as a Fragment: The compound itself or its core fragments could be screened against various biological targets to identify initial low-affinity binders. The 4-bromophenylsulfonyl moiety, for instance, could serve as a starting point for fragment growing or linking strategies.
Lead Optimization: If initial screening identifies the compound as a hit, its structure can be systematically modified to improve potency, selectivity, and pharmacokinetic properties. The bromine atom provides a convenient handle for further chemical modifications through cross-coupling reactions.
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the SAR by synthesizing and testing a library of analogues would provide valuable insights into the key structural features required for biological activity.
Advancements in Theoretical and Computational Chemistry for Rational Sulfonamide Design
Computational methods are indispensable tools in modern drug discovery and chemical biology. nih.gov Theoretical and computational studies can provide valuable insights into the properties and potential interactions of this compound and guide the design of new derivatives.
Future computational research directions include:
Molecular Docking and Dynamics Simulations: Docking studies can be used to predict the binding mode of the compound and its analogues to the active sites of potential protein targets. nih.gov Molecular dynamics simulations can then be employed to assess the stability of these interactions and to understand the dynamic behavior of the ligand-protein complex.
Quantum Chemical Calculations: Density Functional Theory (DFT) calculations can be utilized to investigate the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net These properties are crucial for understanding the reactivity and binding characteristics of the compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling: By correlating the structural features of a series of derivatives with their biological activity, QSAR models can be developed to predict the activity of new, unsynthesized compounds. researchgate.net This can help to prioritize synthetic efforts and to design more potent molecules.
The table below summarizes the potential applications of computational chemistry in the study of this compound.
| Computational Method | Application |
| Molecular Docking | Predict binding poses and affinities to protein targets. nih.gov |
| Molecular Dynamics | Assess the stability of ligand-protein complexes and explore conformational changes. |
| DFT Calculations | Determine electronic properties, reactivity, and spectroscopic features. researchgate.net |
| QSAR Modeling | Predict the biological activity of new derivatives based on their structural properties. researchgate.net |
Q & A
Q. What are the established synthetic routes for 4-{[(4-bromophenyl)sulfonyl]amino}butanoic acid?
The compound can be synthesized via sulfonylation of 4-aminobutanoic acid derivatives. A common method involves reacting 4-bromobenzenesulfonyl chloride with 4-aminobutanoic acid under basic conditions (e.g., aqueous NaOH) to form the sulfonamide bond. Purification is typically achieved via recrystallization or column chromatography. For analogous sulfonamide syntheses, refluxing with thionyl chloride (SOCl₂) is used to activate carboxylic acid intermediates, as seen in the preparation of 4-[(4-bromophenyl)sulfonyl]benzoyl chloride .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Key characterization methods include:
- NMR spectroscopy : To confirm the sulfonamide linkage (¹H and ¹³C peaks for -SO₂NH- and aromatic protons).
- FT-IR : Peaks at ~1330 cm⁻¹ and ~1160 cm⁻¹ correspond to asymmetric and symmetric S=O stretching vibrations .
- X-ray crystallography : For definitive crystal structure determination. Triclinic crystal systems (space group P1) are reported for structurally similar bromophenyl derivatives, with lattice parameters refined using least-squares methods .
Q. What are the reactivity trends of the sulfonamide and carboxylic acid groups in this compound?
The sulfonamide group is relatively inert under mild conditions but can undergo hydrolysis under strong acidic or basic conditions. The carboxylic acid group participates in typical reactions (e.g., esterification, amidation). For example, coupling with amines via EDC/HOBt activation is feasible, as demonstrated in peptide-like derivatives .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production?
Yield optimization requires careful control of reaction parameters:
- Temperature : Reflux conditions (e.g., 80–100°C) enhance sulfonylation efficiency.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.
- Catalysis : Catalytic DMAP or pyridine can accelerate sulfonamide formation. Evidence from analogous syntheses shows yields >95% when using excess sulfonyl chloride and rigorous exclusion of moisture .
Q. How should researchers resolve contradictions in reported spectral data (e.g., melting points, NMR shifts)?
Discrepancies often arise from impurities or polymorphic forms. Strategies include:
- Repetition under controlled conditions : Ensure identical solvent systems and drying methods.
- DSC analysis : To verify melting points and detect polymorphs.
- Cross-validation : Compare with computational predictions (e.g., DFT-calculated NMR shifts). For example, crystal packing variations in bromophenyl derivatives can lead to melting point differences of 2–3°C .
Q. What strategies are effective in designing bioactive derivatives of this compound?
- Bioisosteric replacement : Replace the 4-bromophenyl group with electron-withdrawing groups (e.g., -CF₃) to modulate pharmacokinetics.
- Prodrug approaches : Esterify the carboxylic acid to improve membrane permeability.
- Structure-activity relationship (SAR) studies : Test derivatives for antimicrobial or enzyme inhibitory activity, as seen in fluorophenyl analogs .
Methodological Challenges & Data Analysis
Q. How to handle solubility issues during in vitro assays?
- pH adjustment : Use buffered solutions (pH 7.4) to deprotonate the carboxylic acid.
- Co-solvents : Employ DMSO (≤1% v/v) to enhance solubility without cytotoxicity.
- Micellar systems : Use surfactants like Tween-80 for hydrophobic derivatives .
Q. What computational tools are suitable for modeling interactions of this compound with biological targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
